Prinoxodan

Catalog No.
S629114
CAS No.
111786-07-3
M.F
C13H14N4O2
M. Wt
258.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinoxodan

CAS Number

111786-07-3

Product Name

Prinoxodan

IUPAC Name

3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

InChI

InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)

InChI Key

SUCNEHPNQBBVHQ-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O

Synonyms

6-(3,4-dihydro-3-methyl-2-oxoquinazolinyl)-4,5-dihydro-3-pyridazinone, 6-(6-(3,4-dihydro-3-methyl-2(1H)-2-oxoquinazolinyl))-4,5-dihydro-3(2H)-pyridazinone, 6-DMODP, prinoxodan, RG W-2938, RGW 2938, RGW-2938

Canonical SMILES

CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O

Description

The exact mass of the compound Prinoxodan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neuroprotective Potential:

  • Studies suggest Prinoxodan may protect nerve cells from damage caused by glutamate, a neurotransmitter involved in various neurological disorders like Alzheimer's disease and Parkinson's disease. )

Treatment for Huntington's Disease:

  • Research is ongoing to explore Prinoxodan's potential in treating Huntington's disease, a neurodegenerative disorder affecting movement, cognition, and behavior. Early-stage clinical trials have shown promising results, but further studies are needed to confirm its efficacy and safety. Source: Huntington's Disease Society of America:

Investigating other neurological applications:

  • Prinoxodan's potential benefits are being explored in other neurological conditions, including amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). However, these investigations are primarily in the pre-clinical stages, and more research is necessary to determine its effectiveness in these contexts. )

Prinoxodan is an organic compound with the molecular formula C13H14N4O2 and a molecular weight of 258.28 g/mol . It is primarily recognized for its role as a cardioactive agent. The compound features a pyridazinone ring, which is crucial for its pharmacological properties. Its structure includes an amino group and various substituents that enhance its biological activity.

Typical of pyridazinone derivatives:

  • Oxidation: Prinoxodan can be oxidized to form various derivatives, potentially altering its pharmacological properties.
  • Reduction: The compound may also be reduced to yield different structural analogs.
  • Substitution Reactions: Prinoxodan can participate in substitution reactions, particularly with electrophiles, due to the presence of nucleophilic sites in its structure.

These reactions are essential for modifying Prinoxodan to enhance its efficacy or tailor its properties for specific applications.

Prinoxodan exhibits significant biological activity, particularly as a cardioactive agent. It has been shown to:

  • Inhibit Platelet Aggregation: Prinoxodan demonstrates antiplatelet effects, making it potentially useful in cardiovascular therapies .
  • Act as a Positive Inotropic Agent: The compound enhances cardiac contractility without significantly increasing heart rate, which is beneficial for patients with heart failure .
  • Modulate Cyclic Nucleotide Phosphodiesterase Activity: Prinoxodan influences the levels of cyclic nucleotides in cardiac tissues, contributing to its therapeutic effects .

The synthesis of Prinoxodan involves several steps that typically include:

  • Formation of the Pyridazinone Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Functionalization: Subsequent steps involve introducing amino groups or other substituents to enhance biological activity.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques.

Various synthetic routes have been explored in literature to optimize yield and purity while minimizing by-products .

Prinoxodan has several applications in medicinal chemistry and pharmacology:

  • Cardiovascular Therapy: It is primarily used in developing treatments for heart failure and other cardiovascular conditions due to its positive inotropic effects.
  • Research Tool: Prinoxodan serves as a model compound in studies investigating the mechanisms of action of cardioactive agents.

Interaction studies have shown that Prinoxodan can interact with various biological targets:

  • Receptor Interactions: It may bind to specific receptors involved in cardiovascular regulation.
  • Enzyme Modulation: Prinoxodan affects enzymes related to cyclic nucleotide metabolism, which plays a critical role in cardiac function .

These interactions contribute to its therapeutic profile and inform future drug development strategies.

Several compounds share structural similarities with Prinoxodan, particularly within the pyridazinone class. Here are some notable examples:

Compound NameStructure TypeBiological Activity
ImazodanPyridazinoneCardioactive agent
PimobendanPyridazinonePositive inotropic agent
LevosimendanPyridazinoneCardiac contractility enhancer
IndolidanPyridazinoneAntiplatelet and vasodilator
SiguazodanPyridazinoneCardioactive agent

Uniqueness of Prinoxodan

Prinoxodan's uniqueness lies in its specific structural modifications that enhance its selectivity and efficacy as a cardioactive agent compared to other pyridazinones. Its ability to modulate cyclic nucleotide levels distinguishes it from similar compounds that may not exhibit such targeted actions.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.11167570 g/mol

Monoisotopic Mass

258.11167570 g/mol

Heavy Atom Count

19

UNII

W4VMH2E80M

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Other CAS

111786-07-3

Wikipedia

Prinoxodan

Dates

Modify: 2023-07-17

Explore Compound Types